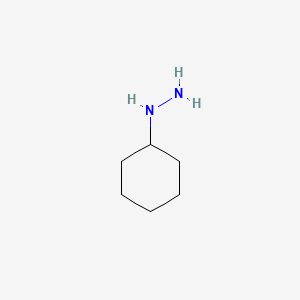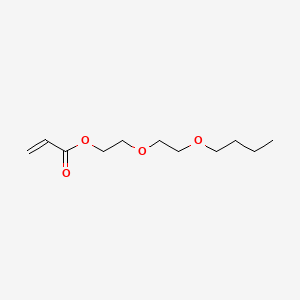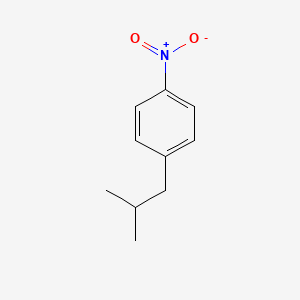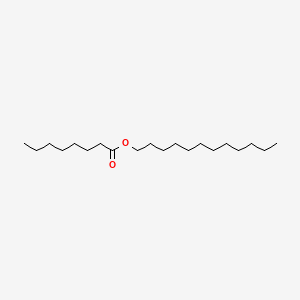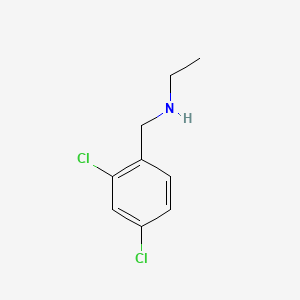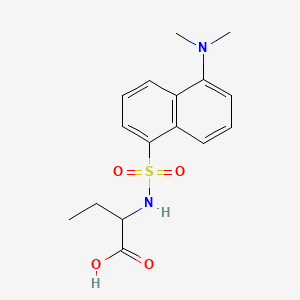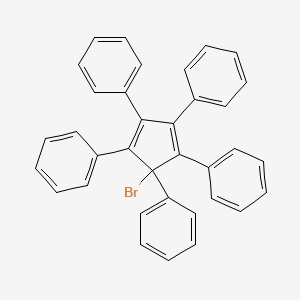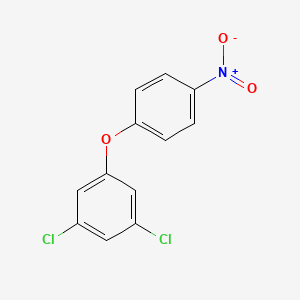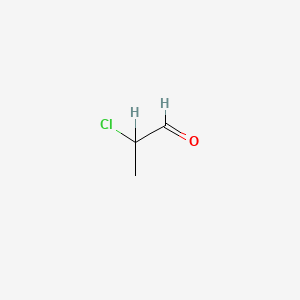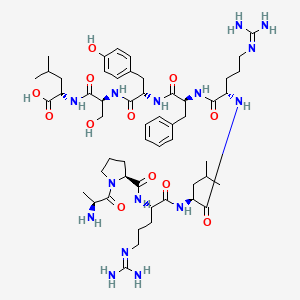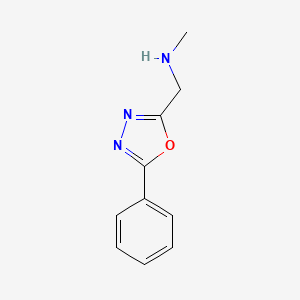
N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
Overview
Description
- N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine is a yellow solid with a molecular weight of 225.68 g/mol. It is also known as N-methyl (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride .
- Its IUPAC name is N-methyl (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride .
- The InChI code is 1S/C10H11N3O.ClH/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H .
- It is a solid compound with a melting point of 98.1–98.7 °C .
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials to form the desired product. Unfortunately, I do not have access to specific synthetic procedures for this compound.
Molecular Structure Analysis
- The molecular formula is C<sub>10</sub>H<sub>11</sub>N<sub>3</sub>O .
- The compound contains an oxadiazole ring and a methylamine group.
- The phenyl group is attached to the oxadiazole ring.
Chemical Reactions Analysis
- The compound can participate in various chemical reactions, including substitution, addition, and condensation reactions. However, specific reactions would depend on the reaction conditions and reagents used.
Physical And Chemical Properties Analysis
- Melting Point : 98.1–98.7 °C
- Solubility : Soluble in common organic solvents.
- Purity : Reported as 95% pure.
- Molecular Weight : 225.68 g/mol
Scientific Research Applications
-
Pharmacological Activity
- The 1,3,4-oxadiazole derivatives have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
- The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .
- Two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine are: Raltegravir ®, an antiretroviral drug, and Zibotentan ®, an anticancer agent .
-
Photophysical Properties
- The photophysical properties of iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide as the ancillary ligand have been studied .
- Density functional theory (DFT) has been used to investigate the electronic structures, absorption and emission spectra, and charge transportation properties of iridium (III) complexes .
- The results indicated that the tert-butyl group (-t-Bu) and methyl group (–CH3) enhance the hole and electron injection abilities and improve the charge balance .
-
Antioxidant and Antimicrobial Activities
-
Anticancer Evaluation
-
Inhibition of SARS-CoV-2
- Chemical Synthesis
Safety And Hazards
- Safety information is not currently available in the sources provided.
Future Directions
- Further research is needed to explore the compound’s biological activity, potential applications, and safety profile.
Please note that the analysis is based on available information, and additional research may be required for a more detailed understanding. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVQCQZLRFXKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344146 | |
| Record name | N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
CAS RN |
880361-90-0 | |
| Record name | N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



